HDAC3 Inhibitory Potency: N-(3-Phenylpropyl)-9H-fluorene-9-carboxamide Achieves 35 nM IC50 Against HDAC3, Within Range of Clinical Pan-HDAC Inhibitor SAHA
In biochemical assays, N-(3-phenylpropyl)-9H-fluorene-9-carboxamide inhibits full-length recombinant human HDAC3 with an IC50 of 35 nM, measured using a 6-carboxyfluorescein peptide substrate in an electrophoretic mobility shift assay [1]. By comparison, the FDA-approved pan-HDAC inhibitor vorinostat (SAHA) inhibits HDAC3 with a reported IC50 of approximately 20 nM under similar recombinant enzyme conditions . The compound thus achieves HDAC3 inhibitory potency within approximately 1.8-fold of SAHA while belonging to a structurally distinct chemotype (fluorene-9-carboxamide vs. hydroxamic acid). Notably, the related bis-(3-phenylpropyl) fluorenone GPI-16552 does not meaningfully inhibit HDAC3 at comparable concentrations, as its primary target is PARG (IC50 = 1.7 μM) [2].
| Evidence Dimension | HDAC3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 35 nM |
| Comparator Or Baseline | SAHA (Vorinostat): HDAC3 IC50 ≈ 20 nM; GPI-16552: no significant HDAC3 inhibition at relevant concentrations (PARG IC50 = 1,700 nM) |
| Quantified Difference | ~1.8-fold less potent than SAHA at HDAC3; >48-fold more potent than GPI-16552 at its primary target PARG (when comparing respective primary target potencies) |
| Conditions | Recombinant human full-length HDAC3 expressed in Sf9 cells; 6-carboxyfluorescein peptide substrate; electrophoretic mobility shift assay; preincubation with compound followed by substrate addition; measured after 3 hours |
Why This Matters
This establishes the compound as a non-hydroxamate HDAC3 ligand with potency comparable to a clinically validated HDAC inhibitor, enabling its use as a tool compound or starting point for medicinal chemistry without the metal-chelating liabilities of hydroxamic acids.
- [1] BindingDB Entry 50020572. IC50 = 35 nM against full-length recombinant human HDAC3 (Sf9 expression) using 6-carboxyfluorescein peptide substrate in electrophoretic mobility shift assay. ChEMBL_2367139. Available at: https://www.bindingdb.org/ View Source
- [2] ChemicalBook. GPI-16552 (CAS 443794-40-9): potent and specific PARG inhibitor, IC50 = 1.7 μM. Structurally related bis-(3-phenylpropyl) fluorenone dicarboxamide. Available at: https://www.chemicalbook.cn/ View Source
